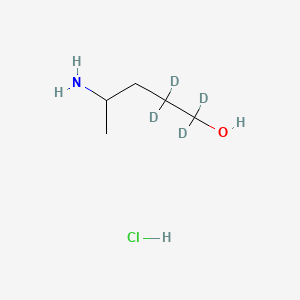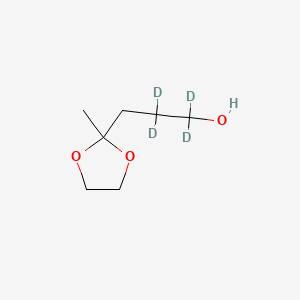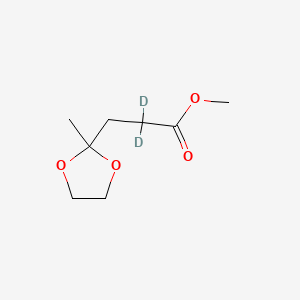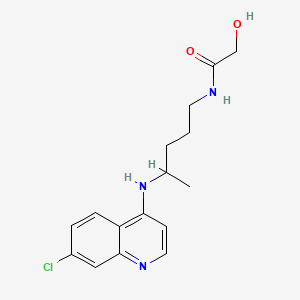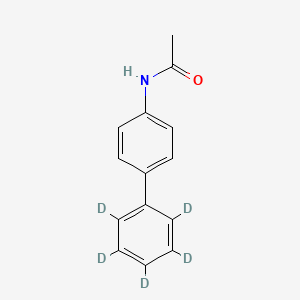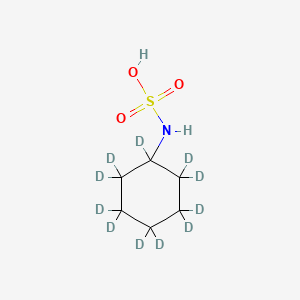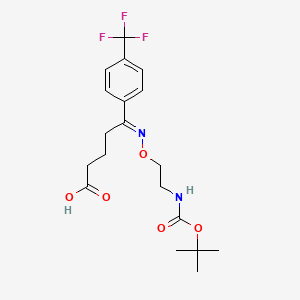
N-Boc Fluvoxamine Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc Fluvoxamine Acid, chemically known as (5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is a derivative of Fluvoxamine. It is identified by the CAS number 1159977-14-6. This compound is primarily used in analytical method development, method validation, and quality control applications for the commercial production of Fluvoxamine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc Fluvoxamine Acid typically involves the protection of the amine group in Fluvoxamine with a tert-butyloxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using solid acid catalysts for efficient N-Boc deprotection. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .
化学反应分析
Types of Reactions: N-Boc Fluvoxamine Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acidic conditions or catalytic deep eutectic solvents.
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group provides steric protection to the amine.
Common Reagents and Conditions:
Deprotection: Choline chloride/p-toluenesulfonic acid deep eutectic solvent, or solid Brønsted acid catalysts
Substitution: Various nucleophiles under basic or neutral conditions.
Major Products:
Deprotection: Fluvoxamine or its derivatives.
Substitution: Boc-protected amine derivatives.
科学研究应用
N-Boc Fluvoxamine Acid is widely used in scientific research, particularly in:
作用机制
The mechanism of action of N-Boc Fluvoxamine Acid is primarily related to its role as a precursor to Fluvoxamine. Fluvoxamine functions as a selective serotonin reuptake inhibitor (SSRI) and an agonist for the sigma-1 receptor. This dual action helps regulate serotonin levels in the brain and modulate inflammatory responses, making it effective in treating conditions like obsessive-compulsive disorder and potentially reducing the risk of clinical deterioration in COVID-19 patients .
相似化合物的比较
N-Boc Protected Amines: Such as N-Boc glycine and N-Boc alanine, which are used in peptide synthesis and other organic reactions.
Fluvoxamine Derivatives: Including Fluvoxamine maleate and other SSRIs like sertraline and fluoxetine.
Uniqueness: N-Boc Fluvoxamine Acid is unique due to its specific application in the synthesis and quality control of Fluvoxamine. Its Boc-protected structure provides stability and selectivity in chemical reactions, making it a valuable intermediate in pharmaceutical research and production .
属性
CAS 编号 |
1159977-14-6 |
|---|---|
分子式 |
C19H25F3N2O5 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C19H25F3N2O5/c1-18(2,3)29-17(27)23-11-12-28-24-15(5-4-6-16(25)26)13-7-9-14(10-8-13)19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H,23,27)(H,25,26) |
InChI 键 |
JACBIZCIQLDEBU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
同义词 |
(E)-δ-[(2-tert-Butyloxycarbonylaminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


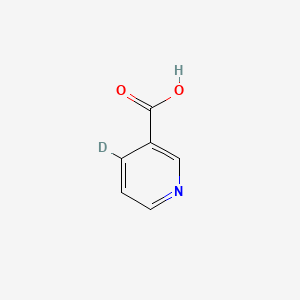
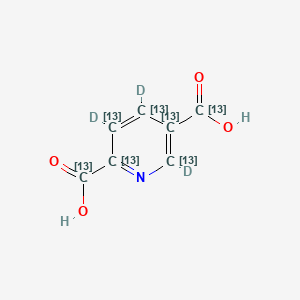
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)
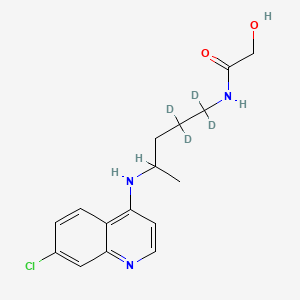
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
